6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation . These methods provide efficient routes to obtain the desired indoloquinoxaline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to scale up the production of such heterocyclic compounds. Transition-metal-free catalysis and the use of recyclable organocatalysts are some of the strategies employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the indoloquinoxaline scaffold .
Scientific Research Applications
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits potential as a DNA-intercalating agent, showing antiviral and cytotoxic properties.
Medicine: Investigated for its anticancer, antimalarial, and antiviral activities.
Mechanism of Action
The mechanism of action of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA, leading to DNA duplex stabilization. This compound can inhibit viral DNA synthesis and the production of early and late viral proteins, making it effective against various herpesviruses . The exact molecular targets and pathways involved are still under investigation, but its selectivity for viral DNA over cellular DNA is a key feature .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also exhibit a broad range of biological activities, including anticancer and antibacterial properties.
Indoloquinoxaline Derivatives: Similar compounds include 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline, which has shown antiviral activity.
Uniqueness
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. This makes it particularly useful in optoelectronic applications and as a potential therapeutic agent .
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3O/c1-15-11-12-20-17(13-15)22-23(25-19-9-5-4-8-18(19)24-22)26(20)14-16-7-3-6-10-21(16)27-2/h3-13H,14H2,1-2H3 |
InChI Key |
CYNCAFAEHUTNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC |
Origin of Product |
United States |
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